molecular formula C4H9B B3044154 1-Bromo-2-methylpropane-3,3,3-D3 CAS No. 344299-42-9

1-Bromo-2-methylpropane-3,3,3-D3

Cat. No.: B3044154
CAS No.: 344299-42-9
M. Wt: 140.04 g/mol
InChI Key: HLVFKOKELQSXIQ-FIBGUPNXSA-N
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Description

1-Bromo-2-methylpropane-3,3,3-D3, also known as deuterated isobutyl bromide, is an organobromine compound with the molecular formula C₄H₉Br. This compound is a deuterated analog of 1-Bromo-2-methylpropane, where the hydrogen atoms at the 3,3,3 positions are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.

Mechanism of Action

1-Bromo-2-methylpropane-3,3,3-D3 is a brominated alkane with a deuterium substitution at the terminal carbon. Alkyl halides like this are often used in organic synthesis, where they can undergo nucleophilic substitution or elimination reactions. The bromine atom is a good leaving group, and the deuterium atoms could potentially be used as tracers in mechanistic studies .

The compound’s pharmacokinetics and bioavailability would depend on factors such as its solubility, stability, and the route of administration.

The compound’s actions could be influenced by environmental factors such as temperature and pH, which can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane-3,3,3-D3. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is essential for the production of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylpropane-3,3,3-D3 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. SN1 reactions proceed via a carbocation intermediate, while SN2 reactions involve a direct displacement mechanism.

    Elimination (E1 and E2): The compound can also undergo elimination reactions to form alkenes. E1 reactions proceed via a carbocation intermediate, while E2 reactions involve a concerted mechanism where a base abstracts a proton, leading to the formation of a double bond.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide (OH⁻), cyanide (CN⁻), and alkoxide (RO⁻) ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Common bases include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt). The reactions are typically carried out in polar protic solvents such as ethanol or methanol.

Major Products:

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, nitriles, and ethers.

    Elimination: The major products are alkenes, such as 2-methylpropene.

Scientific Research Applications

1-Bromo-2-methylpropane-3,3,3-D3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a deuterated reagent in various organic synthesis reactions to study reaction mechanisms and kinetics.

    Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Comparison with Similar Compounds

1-Bromo-2-methylpropane-3,3,3-D3 can be compared with other similar compounds, such as:

    1-Bromo-2-methylpropane: The non-deuterated analog of the compound, which has similar reactivity but different kinetic properties due to the absence of deuterium.

    2-Bromo-2-methylpropane: A structural isomer with the bromine atom attached to a different carbon atom, leading to different reactivity and chemical properties.

    1-Chloro-2-methylpropane: A similar compound with a chlorine atom instead of a bromine atom, which has different reactivity due to the different halogen.

The uniqueness of this compound lies in its deuterium content, which makes it valuable for studies involving isotope effects and for applications requiring deuterated compounds.

Properties

IUPAC Name

3-bromo-1,1,1-trideuterio-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFKOKELQSXIQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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